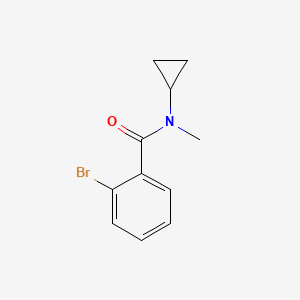
N,4-diethyl-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-diethyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a trifluoromethyl group attached to the aromatic ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-diethyl-N-(trifluoromethyl)aniline typically involves the reaction of 4-trifluoromethylaniline with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures efficient production and minimizes the formation of by-products. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,4-diethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,4-diethyl-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,4-diethyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
- N-Methyl-4-(trifluoromethyl)aniline
Uniqueness
N,4-diethyl-N-(trifluoromethyl)aniline is unique due to the presence of both diethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N,4-diethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3N/c1-3-9-5-7-10(8-6-9)15(4-2)11(12,13)14/h5-8H,3-4H2,1-2H3 |
InChI Key |
IVILROCTDALSKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (6-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13967698.png)
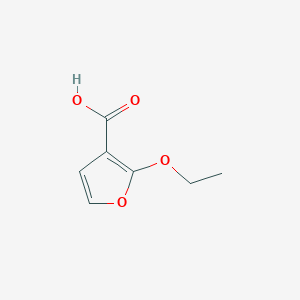
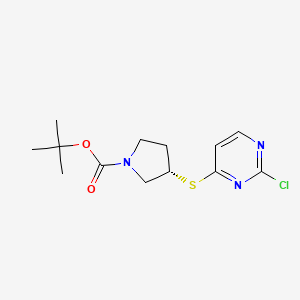
![[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone](/img/structure/B13967731.png)

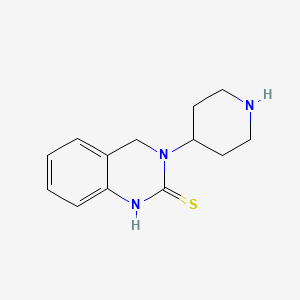
![Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro-](/img/structure/B13967741.png)
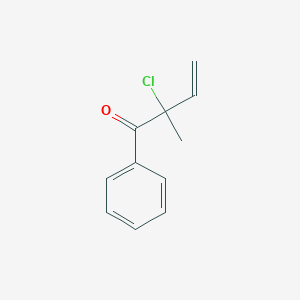
![1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one](/img/structure/B13967770.png)
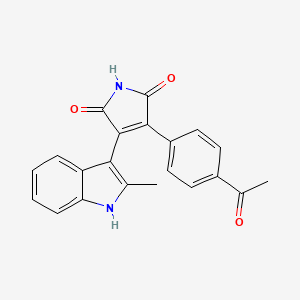


![Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13967790.png)
